4-Methyl-1H-indol-6-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
4-Methyl-1H-indol-6-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds, forming the core of countless therapeutics. Among its substituted derivatives, 4-methyl-1H-indol-6-ol (CAS: 885521-30-2) represents a highly specialized building block. The unique combination of a sterically demanding methyl group at the C4 position and an electron-donating hydroxyl group at the C6 position imparts distinct physicochemical properties and regioselective reactivity. This whitepaper provides an in-depth analysis of its structural dynamics, details field-proven synthetic methodologies, and outlines its critical role in pharmaceutical functionalization.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of 4-methyl-1H-indol-6-ol is dictated by the synergistic electronic effects of its substituents. The C6 hydroxyl group acts as a strong electron-donating group via resonance, significantly increasing the electron density of the aromatic ring. Conversely, the C4 methyl group provides hyperconjugative stabilization while introducing critical steric bulk near the highly nucleophilic C3 position.
This steric shielding at C4 is particularly valuable in medicinal chemistry, as it can restrict the rotation of C3-appended pharmacophores, locking them into bioactive conformations necessary for target binding (e.g., within the narrow hinge regions of kinases).
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics for 4-methyl-1H-indol-6-ol [[1]]().
| Property | Value |
| Chemical Name | 4-Methyl-1H-indol-6-ol |
| Synonyms | 6-Hydroxy-4-methylindole, 4-Methylindol-6-ol |
| CAS Registry Number | 885521-30-2 |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Hydrogen Bond Donors | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 1 (O) |
| Topological Polar Surface Area (TPSA) | 36.0 Ų |
Synthetic Methodologies: The Leimgruber-Batcho Approach
Synthesizing specifically substituted indoles often presents regioselectivity challenges. Traditional methods, such as the Fischer indole synthesis, are suboptimal for 4,6-disubstituted indoles because the use of meta-substituted phenylhydrazines inevitably yields inseparable mixtures of 4- and 6-substituted isomers.
To achieve absolute regiocontrol, the Leimgruber-Batcho indole synthesis is the methodology of choice 2. This route constructs the pyrrole ring onto a pre-existing, correctly substituted benzene ring (o-nitrotoluene derivative).
Protocol 1: Modified Leimgruber-Batcho Synthesis
Causality & Design: The reaction begins with the formation of an enamine. The addition of pyrrolidine displaces dimethylamine from N,N-dimethylformamide dimethyl acetal (DMF-DMA), generating a highly reactive intermediate that efficiently condenses with the weakly acidic benzylic protons of the o-nitrotoluene 3. Subsequent catalytic hydrogenation reduces the nitro group to an aniline, triggering spontaneous intramolecular cyclization while simultaneously cleaving the benzyl protecting group to reveal the C6 hydroxyl.
Step-by-Step Workflow:
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Enamine Formation: Dissolve 1.0 eq of O-benzyl protected 4-methyl-6-hydroxy-o-nitrotoluene in anhydrous DMF. Add 1.5 eq of DMF-DMA and 1.2 eq of pyrrolidine.
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Heating: Stir the mixture at 110 °C under a nitrogen atmosphere for 3-4 hours.
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Isolation: Cool the mixture, concentrate under reduced pressure, and precipitate the intermediate using cold methanol. Filter and dry the dark red solid.
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Reductive Cyclization: Dissolve the enamine intermediate in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight).
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.
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Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-methyl-1H-indol-6-ol.
Validation & Quality Control: The enamine intermediate is highly conjugated and must appear as an intense, deep red solid 3. Successful reductive cyclization is marked by the consumption of H₂ gas and a color shift to a pale yellow solution. ¹H NMR of the final product must show the disappearance of the enamine vinylic protons and the emergence of the characteristic indole C2 and C3 protons (approx. 7.1 and 6.4 ppm), alongside the intact C4 methyl singlet.
Caption: Leimgruber-Batcho synthetic workflow for 4-methyl-1H-indol-6-ol.
Reactivity & Functionalization: C3 Electrophilic Substitution
The indole core is an electron-rich heterocycle, with the C3 position acting as the primary site for electrophilic attack due to the enamine-like nature of the pyrrole ring. Functionalizing the C3 position is a critical step in transforming 4-methyl-1H-indol-6-ol into advanced pharmaceutical intermediates.
Protocol 2: Vilsmeier-Haack Formylation
Causality & Design: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and DMF to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The nucleophilic C3 position of the indole attacks this reagent, and subsequent basic hydrolysis yields a 3-carboxaldehyde derivative 4. The C4 methyl group provides slight steric hindrance, requiring optimized heating times compared to unsubstituted indoles.
Step-by-Step Workflow:
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Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring to maintain the temperature below 10 °C 4.
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Addition: In a separate flask, dissolve 4-methyl-1H-indol-6-ol (1.0 eq) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture to 85 °C for 2-4 hours to ensure complete conversion.
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Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice.
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Hydrolysis & Isolation: Carefully neutralize the acidic solution by slowly adding saturated aqueous Na₂CO₃ until the pH is strictly alkaline (pH ~9). Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Validation & Quality Control: The formation of the Vilsmeier reagent is visually confirmed by the transition of the DMF/POCl₃ solution to a pale yellow, viscous state. Reaction completion is monitored by TLC (Hexanes:EtOAc 1:1); the resulting 3-carboxaldehyde exhibits a lower Rf value than the starting indole due to increased polarity. LC-MS analysis must confirm the [M+H]⁺ peak at m/z 176.19.
Pharmacological Applications & Target Binding
Derivatives of 4-methyl-1H-indol-6-ol are frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors . The indole nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls in the ATP-binding hinge region of kinases.
The strategic placement of the C4 methyl group allows the molecule to tightly occupy hydrophobic pockets adjacent to the hinge, enhancing selectivity against off-target kinases. Meanwhile, the C6 hydroxyl group serves as a versatile synthetic handle for attaching solubilizing groups (e.g., piperidine or morpholine chains) via ether linkages, improving the pharmacokinetic profile of the drug candidate.
Caption: Mechanism of target kinase inhibition by 4-methyl-1H-indol-6-ol derivatives.
References
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BLD Pharm. "4-Methyl-1H-indol-6-ol (CAS 885521-30-2) Product Data." Chemikart / BLD Pharm Catalog. Available at:[Link]
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Wikipedia Contributors. "Leimgruber–Batcho indole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Clark, R. D., & Repke, D. B. "The Leimgruber-Batcho Indole Synthesis." Institute of Organic Chemistry, Syntex Research. Available at:[Link]
